

N-(4-Hydroxyphenyl)propanamide (CAS 1693-37-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)propanamide

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Abstract

N-(4-Hydroxyphenyl)propanamide, also known as 4-Propionamidophenol or Parapropamol, is a chemical compound with the CAS number 1693-37-4. It is structurally related to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen), differing by an additional methylene group in the acyl chain. This technical guide provides a comprehensive overview of the available scientific information on **N-(4-Hydroxyphenyl)propanamide**, including its physicochemical properties, potential biological activities, and hypothesized mechanisms of action. Detailed experimental protocols for its synthesis, purification, and in vitro evaluation are also presented to facilitate further research and development.

Physicochemical Properties

N-(4-Hydroxyphenyl)propanamide is a solid organic compound with the molecular formula $C_9H_{11}NO_2$ and a molecular weight of 165.19 g/mol. [1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-(4-Hydroxyphenyl)propanamide**

Property	Value	Reference
CAS Number	1693-37-4	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
IUPAC Name	N-(4-hydroxyphenyl)propanamide	
Synonyms	4-Propionamidophenol, Parapropamol, Acetaminophen impurity B	[1]
Melting Point	173.0 °C	
Boiling Point	389.9 °C	
Appearance	White to off-white solid	
Solubility	Soluble in hot water, ethanol, and methanol. Sparingly soluble in cold water.	

Biological Activity and Potential Mechanism of Action

Direct research on the biological activity of **N-(4-Hydroxyphenyl)propanamide** is limited. However, due to its structural similarity to paracetamol, its mechanism of action is hypothesized to be similar, primarily involving the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Paracetamol is known to inhibit prostaglandin synthesis, which is a key process in inflammation and pain signaling.[2][3][4][5][6] This inhibition is mediated through its interaction with COX enzymes, particularly COX-2. It is proposed that **N-(4-Hydroxyphenyl)propanamide** may also exhibit analgesic and anti-inflammatory properties by inhibiting COX-2, thereby reducing the production of prostaglandins. The proposed mechanism involves the reduction of the ferryl

protoporphyrin IX radical cation at the peroxidase (POX) site of the COX enzyme, which is crucial for its catalytic activity.

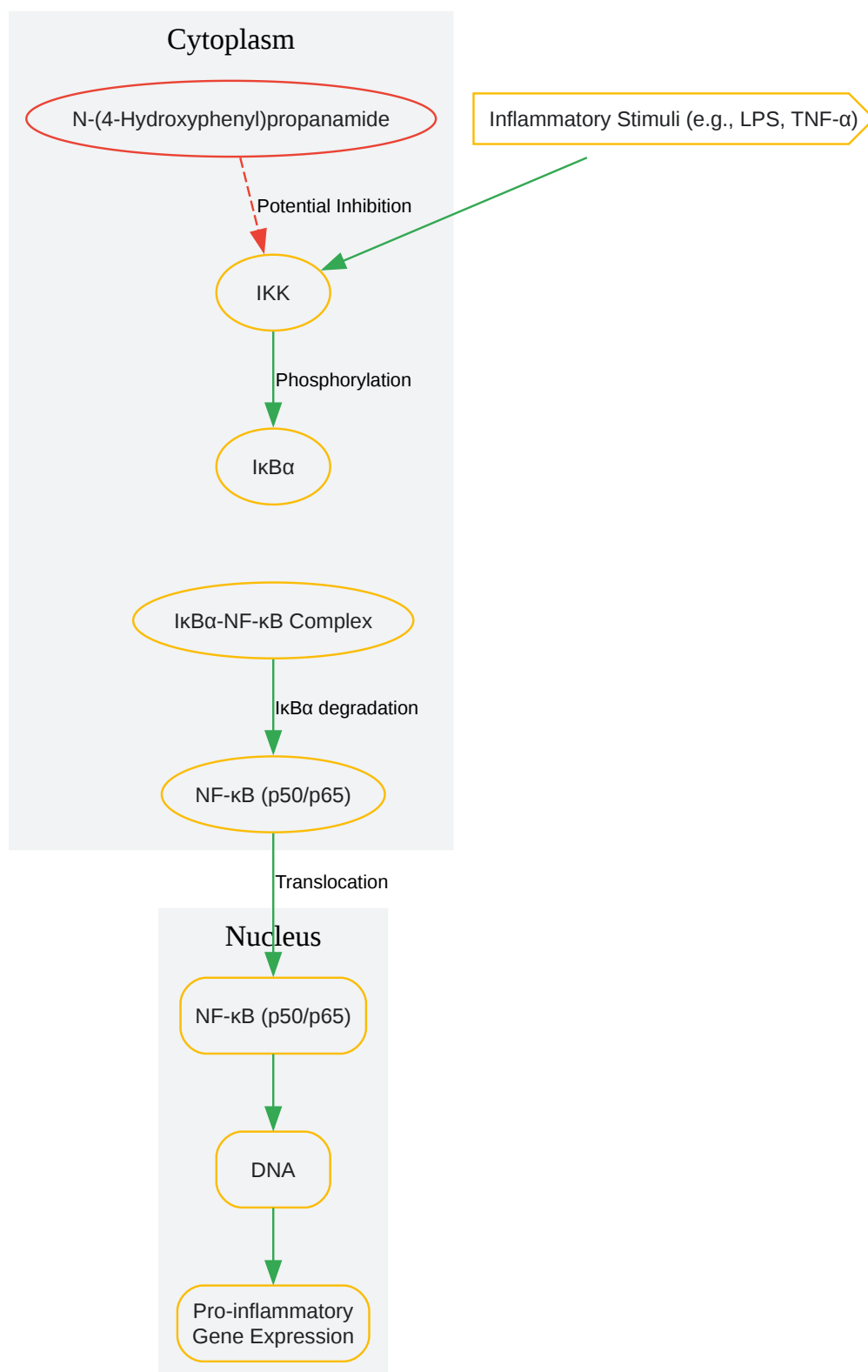


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Proposed mechanism of action via COX-2 inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. [7][8][9][10][11] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. Some phenolic compounds have been shown to modulate NF-κB signaling. It is plausible that **N-(4-Hydroxyphenyl)propanamide** could exert anti-inflammatory effects by interfering with the activation of the NF-κB pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus.



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Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols

Synthesis of N-(4-Hydroxyphenyl)propanamide

This protocol describes a plausible method for the synthesis of **N-(4-Hydroxyphenyl)propanamide** from 4-aminophenol and propionic anhydride.

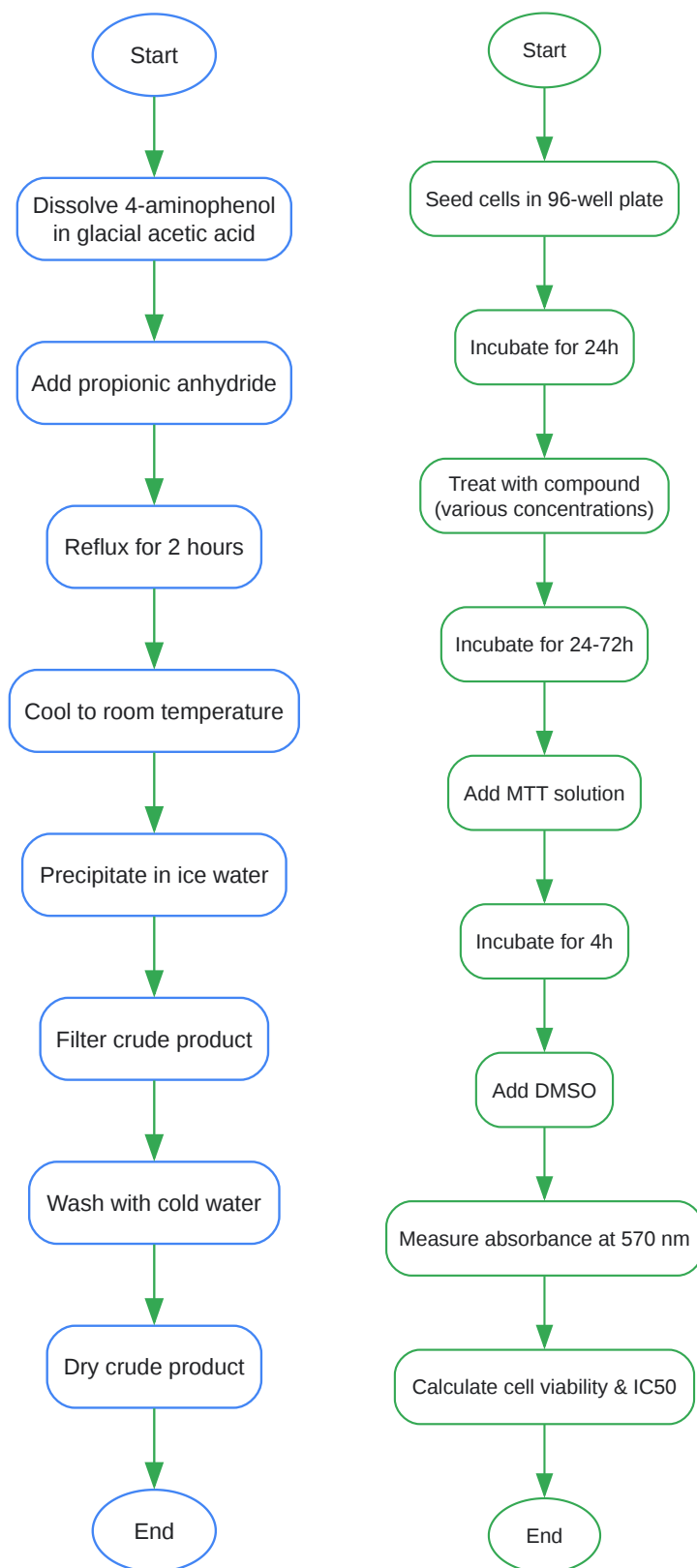
Materials:

- 4-Aminophenol
- Propionic anhydride
- Glacial acetic acid (catalyst)
- Deionized water
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Beakers
- Büchner funnel and filter flask
- Filter paper

Procedure:

- In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of glacial acetic acid.
- Gently heat the mixture with stirring until the 4-aminophenol is completely dissolved.

- Slowly add 14.3 g (0.11 mol) of propionic anhydride to the solution.
- Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.
- After reflux, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.
- A precipitate of crude **N-(4-Hydroxyphenyl)propanamide** will form.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the crude product with several portions of cold deionized water.
- Air dry the crude product.



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